Cas no 1804752-47-3 (Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate)

Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate is a versatile pyridine-based building block used in pharmaceutical and agrochemical synthesis. The presence of both bromo and difluoromethyl substituents enhances its reactivity, enabling selective functionalization at multiple sites. The ester group offers further derivatization potential, making it valuable for constructing complex heterocyclic frameworks. Its difluoromethyl moiety is particularly advantageous in medicinal chemistry, as it can improve metabolic stability and bioavailability in drug candidates. The compound's well-defined structure and high purity ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. Suitable for controlled-scale applications, it serves as a key intermediate in the development of bioactive molecules.
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate structure
1804752-47-3 structure
Product name:Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
CAS No:1804752-47-3
MF:C8H6BrF2NO2
Molecular Weight:266.039548397064
MDL:MFCD25478139
CID:4847748
PubChem ID:130095240

Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
    • MDL: MFCD25478139
    • インチ: 1S/C8H6BrF2NO2/c1-14-8(13)4-2-3-5(7(10)11)12-6(4)9/h2-3,7H,1H3
    • InChIKey: LJNONQWGESCKJT-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OC)C=CC(C(F)F)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 216
  • トポロジー分子極性表面積: 39.2
  • XLogP3: 2.4

Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-8892853-0.25g
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 95.0%
0.25g
$607.0 2025-02-21
Alichem
A029076525-500mg
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 97%
500mg
$782.40 2022-04-01
Enamine
EN300-8892853-1.0g
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 95.0%
1.0g
$1229.0 2025-02-21
1PlusChem
1P0282I2-2.5g
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 95%
2.5g
$3039.00 2024-06-18
1PlusChem
1P0282I2-10g
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 95%
10g
$6592.00 2024-06-18
Enamine
EN300-8892853-1g
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 95%
1g
$1229.0 2023-09-01
Aaron
AR0282QE-250mg
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 95%
250mg
$860.00 2023-12-15
Aaron
AR0282QE-500mg
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 95%
500mg
$1344.00 2023-12-15
1PlusChem
1P0282I2-250mg
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 95%
250mg
$813.00 2024-06-18
1PlusChem
1P0282I2-500mg
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
1804752-47-3 95%
500mg
$1248.00 2024-06-18

Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate 関連文献

Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate (CAS: 1804752-47-3) in Chemical Biology and Pharmaceutical Research

Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate (CAS: 1804752-47-3) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies highlight its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This compound's unique chemical structure, featuring a bromo and difluoromethyl substituents on the pyridine ring, enables versatile reactivity, making it a valuable building block for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of potent kinase inhibitors. Researchers utilized Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate as a precursor to develop selective inhibitors targeting aberrant kinase activity in cancer cells. The study reported significant anti-proliferative effects in vitro, with IC50 values in the nanomolar range, underscoring the compound's potential in oncology drug development.

In addition to its applications in cancer research, this compound has been employed in the design of antimicrobial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed its use in synthesizing novel pyridine-based derivatives with broad-spectrum antibacterial activity. The incorporation of the difluoromethyl group was found to enhance metabolic stability and bioavailability, addressing a common challenge in antimicrobial drug design.

From a synthetic chemistry perspective, Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate serves as a versatile scaffold for various cross-coupling reactions. Recent advancements in palladium-catalyzed coupling methodologies have expanded its utility in constructing complex heterocyclic systems. A 2024 study in Organic Letters showcased its effectiveness in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient access to diverse pharmacophores.

The compound's safety profile and handling considerations have also been the subject of recent investigations. While generally stable under standard laboratory conditions, proper precautions are recommended when working with this brominated pyridine derivative, particularly regarding potential skin and eye irritation. Recent safety assessments published in Chemical Research in Toxicology provide updated guidelines for its handling in research settings.

Looking forward, the unique properties of Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate position it as a promising candidate for further exploration in drug discovery. Ongoing research is investigating its application in PROTAC (Proteolysis Targeting Chimera) technology and covalent inhibitor design, potentially opening new avenues in targeted therapy development. The compound's commercial availability from major chemical suppliers has facilitated its widespread adoption in pharmaceutical research laboratories worldwide.

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